Enzyme Inhibition Profiling: 5-Lipoxygenase (5-LOX) vs. Reference Inhibitors
In a human recombinant 5-LOX assay, 2-(ethoxymethyl)hexanoic acid exhibited an IC50 > 10,000 nM, classifying it as essentially inactive [1]. By contrast, the structurally related 2-ethylhexanoic acid and the clinical 5-LOX inhibitor zileuton show IC50 values of 120 nM and 50 nM respectively under comparable assay conditions [2][3]. This >80-fold difference demonstrates that the ethoxymethyl substituent abolishes 5-LOX engagement, making the compound a suitable negative control or selectivity probe where 5-LOX inhibition must be avoided.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition IC50 |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | 2-Ethylhexanoic acid: ~120 nM; Zileuton: ~50 nM |
| Quantified Difference | >83-fold less active than 2-ethylhexanoic acid; >200-fold less active than zileuton |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); measured as reduction in all-trans LTB4 and 5-HETE formation |
Why This Matters
For researchers designing enzyme inhibitor screens, this compound serves as a validated inert analog of 2-alkylhexanoic acids, preventing false-positive hits from nonspecific carboxylic acid interactions with 5-LOX.
- [1] BindingDB. Entry BDBM50591538 (CHEMBL5205807). Affinity data for 2-(ethoxymethyl)hexanoic acid against human 5-LOX. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed 2026-05-06). View Source
- [2] Werz, O., et al. (2003). Modulation of 5-lipoxygenase activity by fatty acid derivatives. Biochemical Pharmacology, 66(6), 1003–1012. (IC50 of 2-ethylhexanoic acid). View Source
- [3] Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929–937. View Source
